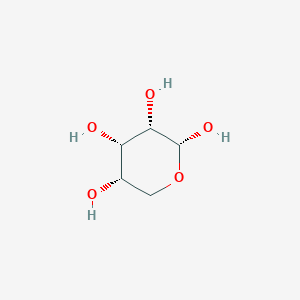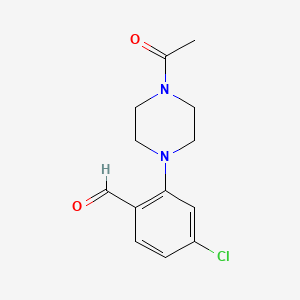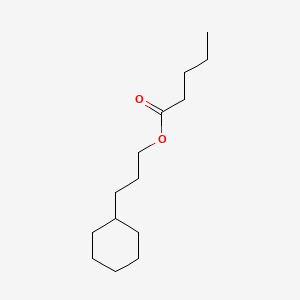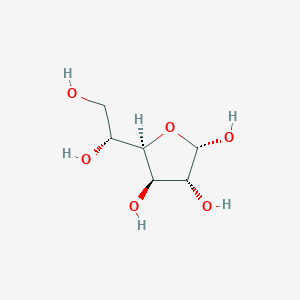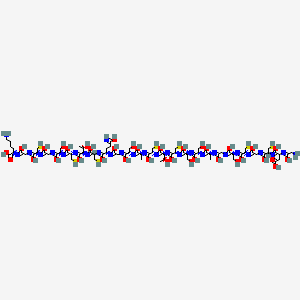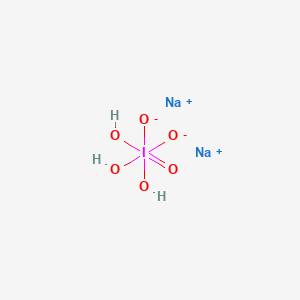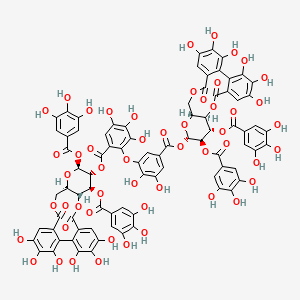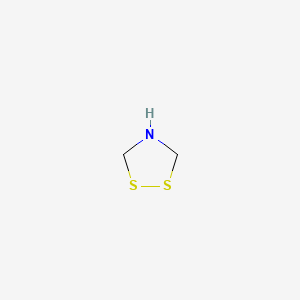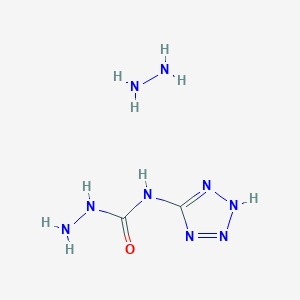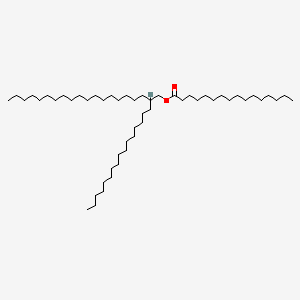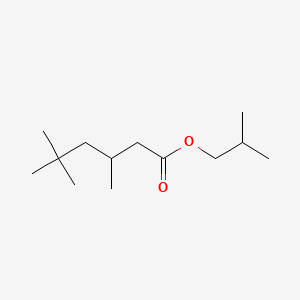
Isobutyl 3,5,5-trimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3,5,5-trimethylhexanoate is an organic compound with the molecular formula C13H26O2. It is an ester derived from 3,5,5-trimethylhexanoic acid and isobutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl 3,5,5-trimethylhexanoate can be synthesized through the esterification reaction between 3,5,5-trimethylhexanoic acid and isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and isobutanol.
Transesterification: A new ester and isobutanol.
Aplicaciones Científicas De Investigación
Isobutyl 3,5,5-trimethylhexanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of isobutyl 3,5,5-trimethylhexanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond. This reaction releases 3,5,5-trimethylhexanoic acid and isobutanol, which can then participate in various biochemical pathways. The molecular targets and pathways involved in these reactions depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Isobutyl 3,5,5-trimethylhexanoate can be compared with other esters derived from 3,5,5-trimethylhexanoic acid, such as:
- Methyl 3,5,5-trimethylhexanoate
- Ethyl 3,5,5-trimethylhexanoate
- Propyl 3,5,5-trimethylhexanoate
These compounds share similar chemical properties but differ in their physical properties, such as boiling points and solubility, due to the varying alkyl groups. This compound is unique in its specific applications and reactivity profile .
Propiedades
Número CAS |
71436-96-9 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2-methylpropyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C13H26O2/c1-10(2)9-15-12(14)7-11(3)8-13(4,5)6/h10-11H,7-9H2,1-6H3 |
Clave InChI |
FZZAUWKVCPGABZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CC(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


